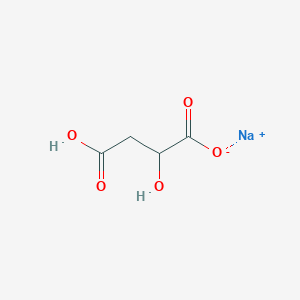

Sodium hydrogen malate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium hydrogen DL-malate is a chemical compound that is used in various scientific research applications. It is a salt of malic acid, which is a naturally occurring organic acid found in many fruits and vegetables. Sodium hydrogen DL-malate is a white crystalline powder that is soluble in water and has a sour taste. This compound has been studied extensively for its biochemical and physiological effects, and it has shown promising results in many areas of research.

科学的研究の応用

1. Impact on Ruminal Fermentation

Sodium hydrogen DL-malate has been studied for its effects on ruminal fermentation. In vitro experiments with mixed ruminal microorganisms demonstrated that the presence of DL-malate could affect the fermentation process. Specifically, DL-malate was observed to influence the pH levels, propionate concentration, and total volatile fatty acid (VFA) concentrations when fermenting soluble starch or cracked corn. These findings suggest potential applications in animal feed, particularly for ruminants, to optimize ruminal fermentation and improve feed efficiency (Martin & Streeter, 1995).

2. Role in Lactate Utilization

The impact of DL-malate on lactate utilization by ruminal bacteria has been a topic of research. It has been noted that malate, a dicarboxylic acid, can significantly stimulate lactate uptake in certain ruminal bacteria, influencing the overall ruminal fermentation process. This aspect is particularly relevant in understanding and managing animal diets and feed additives to promote healthier and more efficient digestion in ruminants (Martin, 1998).

3. Influence on Ion Transport and pH Regulation

Research on sodium hydrogen malate has also delved into its role in ion transport and pH regulation within cells. Studies have explored how this compound interacts with various cellular mechanisms, particularly in contexts of stress or altered metabolic states. This includes its involvement in the sodium-hydrogen exchange process and the potential implications for medical therapies, such as ischemia-reperfusion injury treatment (Karmazyn, 1999).

4. Potential in Reducing Cisplatin-Induced Toxicity

Interestingly, sodium malate has been investigated for its protective effects against cisplatin-induced toxicity. It appears that the combination of cisplatin and sodium malate could result in a compound with less nephrotoxicity while maintaining antitumor effectiveness. This finding opens possibilities for using sodium malate in chemotherapeutic contexts to mitigate side effects (Ueda et al., 1998).

5. Structural and Spectroscopic Studies

This compound has also been the subject of structural and spectroscopic studies, providing insights into its chemical properties and interactions. Such studies are fundamental in understanding the compound's behavior under various conditions and could inform its broader applications in scientific research (Henn et al., 1994).

作用機序

Target of Action

Sodium hydrogen DL-malate, also known as Monosodium DL-malate or 2-hydroxybutanedioic acid monosodium salt , is an organic compound that is commonly used as a food additive, buffering agent, and humectant . Its primary targets are the biochemical processes that regulate acidity and moisture in various applications .

Mode of Action

As a buffering agent, Sodium hydrogen DL-malate helps maintain the pH levels in the medium it is added to . It interacts with acidic or basic substances to prevent drastic changes in pH, thereby ensuring the stability of the product . As a humectant, it has the ability to attract and retain moisture, which can be beneficial in food and cosmetic applications .

Result of Action

The primary result of Sodium hydrogen DL-malate’s action is the regulation of acidity and moisture levels in the products it is added to . This can enhance the texture and flavor of food products , and improve the moisture retention of cosmetic products .

Action Environment

The action of Sodium hydrogen DL-malate can be influenced by various environmental factors. For instance, the pH of the medium can affect its buffering capacity . Additionally, the presence of other substances can impact its humectant properties. More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of Sodium hydrogen DL-malate.

生化学分析

Biochemical Properties

Sodium hydrogen DL-malate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the citric acid cycle, a key metabolic pathway, where it participates in the conversion of malate to oxaloacetate . The nature of these interactions is primarily chemical, involving the transfer of protons and electrons .

Cellular Effects

Sodium hydrogen DL-malate has significant effects on various types of cells and cellular processes. It influences cell function by regulating acidity and moisture in various applications. It may cause respiratory irritation .

Molecular Mechanism

At the molecular level, Sodium hydrogen DL-malate exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to increase MDH2 enzymatic activity, thereby decreasing the NAD+/NADH ratio, a change known to affect insulin signaling and secretion .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Sodium hydrogen DL-malate shows stability and does not degrade significantly

Dosage Effects in Animal Models

In animal models, the effects of Sodium hydrogen DL-malate vary with different dosages. For instance, supplementation with Sodium DL-malate at levels of 0, 9, 18, and 27 g/hd/d in dairy steers’ diets showed an increase in ruminal fermentation efficiency .

Metabolic Pathways

Sodium hydrogen DL-malate is involved in the citric acid cycle, a crucial metabolic pathway. It interacts with the enzyme malate dehydrogenase, which catalyzes the conversion of malate to oxaloacetate .

Subcellular Localization

The subcellular localization of Sodium hydrogen DL-malate is not well documented and requires further research. Given its role in the citric acid cycle, it is likely to be found in the mitochondria, where this metabolic pathway occurs .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium hydrogen DL-malate involves the reaction of DL-malic acid with sodium hydroxide.", "Starting Materials": [ "DL-malic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve DL-malic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir until the pH reaches 7.", "Heat the solution to 60-70°C for 1-2 hours.", "Cool the solution and filter the precipitate.", "Wash the precipitate with water and dry to obtain Sodium hydrogen DL-malate." ] } | |

CAS番号 |

58214-38-3 |

分子式 |

C4H5NaO5 |

分子量 |

156.07 g/mol |

IUPAC名 |

sodium;3,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 |

InChIキー |

DOJOZCIMYABYPO-UHFFFAOYSA-M |

SMILES |

C(C(C(=O)[O-])O)C(=O)O.[Na+] |

正規SMILES |

C(C(C(=O)O)O)C(=O)[O-].[Na+] |

物理的記述 |

White powder |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

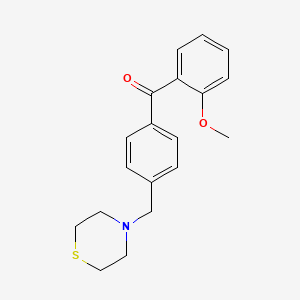

![2,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613082.png)

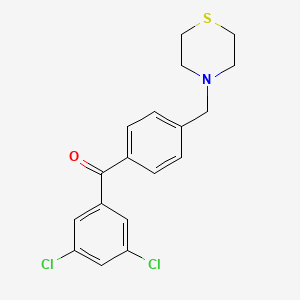

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-thiomethyl benzophenone](/img/structure/B1613092.png)

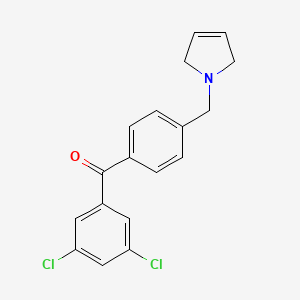

![3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613095.png)

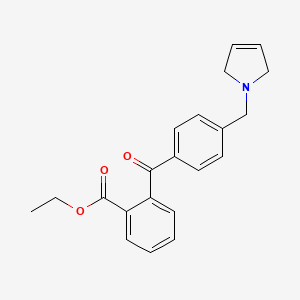

![Ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613099.png)